3-Pentenenitrile

Catalog No.
S620681
CAS No.
4635-87-4
M.F
C5H7N
M. Wt
81.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentenenitrile

CAS Number

4635-87-4

Product Name

3-Pentenenitrile

IUPAC Name

pent-3-enenitrile

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3

InChI Key

UVKXJAUUKPDDNW-UHFFFAOYSA-N

SMILES

CC=CCC#N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

4 pentenenitrile, 4-pentenenitrile, trans-3-pentenenitrile

Canonical SMILES

CC=CCC#N

Isomeric SMILES

C/C=C/CC#N

Chemical Properties and Safety:

3-Pentenenitrile, also known as pent-3-enenitrile, is a colorless to amber liquid with the chemical formula C5H7N. It has a boiling point of 144-147 °C and a flash point of 104 °F. While generally stable, 3-pentenenitrile can be toxic upon inhalation, ingestion, or skin absorption. Prolonged exposure may lead to delayed cyanide poisoning. It is crucial to handle this compound with appropriate safety measures, including wearing gloves, eye protection, and working in a well-ventilated area [, ].

Use in Neuroscience Research:

One specific application of 3-pentenenitrile in scientific research is in the field of neuroscience. Researchers have used it to study the sensory and motor conduction velocities (SCV and MCV) and amplitudes of the motor and sensory action potentials (AMAP and ASAP) of the tail nerve in rats []. By measuring these parameters, scientists can gain insights into the health and function of the nervous system.

3-Pentenenitrile is an organic compound characterized by the molecular formula C₅H₇N. It features a vinyl group and a nitrile functional group, making it a member of the alkenes and nitriles. This compound appears as a clear to amber liquid with a boiling point of approximately 296°F (146°C) and a flash point of about 104°F (40°C) . Its density is lower than that of water, which allows it to float when mixed with aqueous solutions . The compound is generally stable but can undergo polymerization in the presence of certain metals and metal compounds .

Currently, there is no documented information on a specific mechanism of action for 3-pentenenitrile in biological systems.

  • Moderately toxic: Inhalation or ingestion can cause irritation and other health effects [].
  • Flammable: Nitriles can be flammable liquids or vapors [].
  • Reactive: Nitriles can react exothermically with strong oxidizing agents or strong acids [].

The chemistry of 3-pentenenitrile includes various reactions due to its functional groups. Notably, it can undergo:

  • Pyrolysis: The thermal decomposition at high temperatures produces a variety of products through both molecular and radical pathways. Key reactions include the loss of hydrogen atoms leading to the formation of trans-Z-2,4-pentadienenitrile .
  • Hydrolysis: In aqueous acid or base, 3-pentenenitrile can be hydrolyzed to yield carboxylic acids .
  • Isomerization: The compound can isomerize due to the presence of both vinyl and nitrile groups, leading to different structural forms .

While specific biological activities of 3-pentenenitrile are not extensively documented, nitriles in general can exhibit toxicity. Prolonged exposure may lead to delayed cyanide poisoning due to the potential release of hydrogen cyanide during metabolic processes or combustion . Thus, safety measures are essential when handling this compound.

3-Pentenenitrile can be synthesized through several methods:

  • Hydrocyanation of Butadiene: A highly selective process where butadiene reacts with hydrogen cyanide in the presence of catalysts to produce 3-pentenenitrile along with other isomers .
  • Isomerization Reactions: The conversion of 2-methyl-3-butenenitrile into 3-pentenenitrile under biphasic conditions has been reported with high selectivity .
  • Flash Pyrolysis: This method involves heating the compound rapidly to induce decomposition, which can also yield 3-pentenenitrile among other products .

3-Pentenenitrile has several applications in organic synthesis and industrial processes:

  • Intermediate in Organic Synthesis: It serves as a building block for various organic compounds, particularly in the production of pharmaceuticals and agrochemicals.
  • Precursor for Polymers: Due to its reactivity, it can be used in creating polymers through radical polymerization processes.
  • Chemical Research: Its unique properties make it a subject of study in gas-phase reactivity and atmospheric chemistry .

Several compounds share structural similarities with 3-pentenenitrile, including:

Compound NameMolecular FormulaKey Characteristics
2-Methyl-3-butenenitrileC₅H₉NSimilar structure but differs in alkyl substitution
4-PentenenitrileC₅H₉NHas the double bond at a different position
AcrylonitrileC₃H₃NA smaller nitrile compound with significant industrial use

Uniqueness of 3-Pentenenitrile: Its unique positioning of functional groups (vinyl and nitrile) allows for diverse chemical reactivity, particularly in pyrolysis and hydrocyanation reactions, distinguishing it from its analogs .

Physical Description

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104°F. Boiling point 296°F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals.
Liquid

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

81.057849228 g/mol

Monoisotopic Mass

81.057849228 g/mol

Boiling Point

291 to 297 °F at 760 mm Hg (NTP, 1992)

Flash Point

101 °F (NTP, 1992)

Heavy Atom Count

6

Density

0.83 at 39 °F (NTP, 1992)

UNII

80L2GJH2P2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 106 °F ; 5 mm Hg at 122° F; 40 mm Hg at 158° F (NTP, 1992)

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

4635-87-4
16529-66-1

Wikipedia

(3E)-3-pentenenitrile

General Manufacturing Information

All other basic organic chemical manufacturing
3-Pentenenitrile: ACTIVE

Interactions

The toxic mechanism of nitriles (including 3-pentenenitrile) and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles.

Dates

Modify: 2023-08-15

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